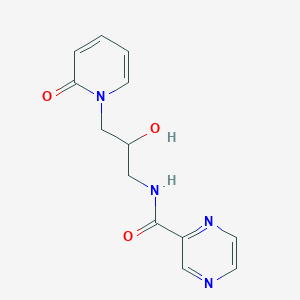![molecular formula C16H10F3NO2 B2407760 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile CAS No. 136562-78-2](/img/structure/B2407760.png)
3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile is a chemical compound with the molecular formula C16H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile typically involves the reaction of 3-(trifluoromethyl)phenol with 4-bromobenzonitrile under basic conditions to form the intermediate 4-[3-(trifluoromethyl)phenoxy]benzonitrile. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile: Similar structure but lacks the phenoxy linkage.
Uniqueness
The uniqueness of 3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-oxo-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-7,10H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIENNEURWOSKMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)CC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)

![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
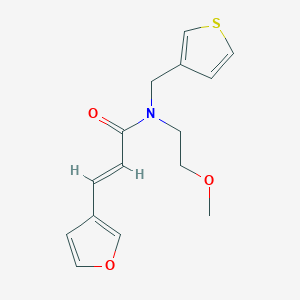
![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)
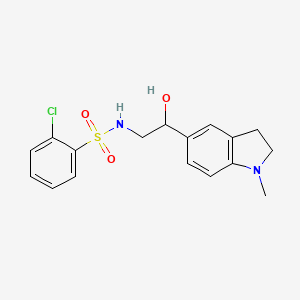
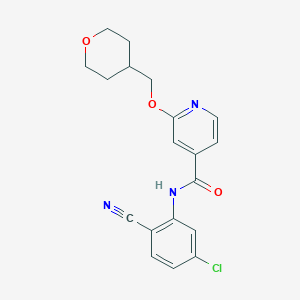
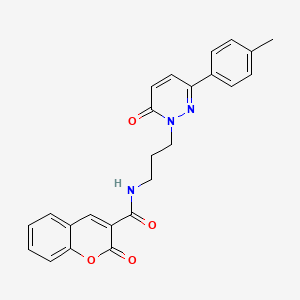
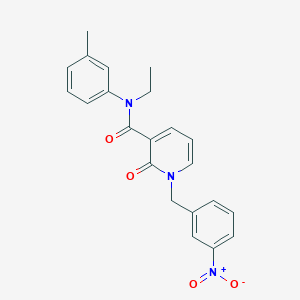
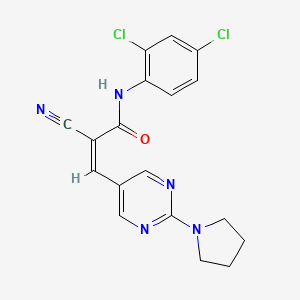
![Methyl 7-amino-3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2407695.png)
![N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)
![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)
